molecular formula C24H23N5O3 B2373124 8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923559-03-9

8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2373124
CAS No.: 923559-03-9
M. Wt: 429.48
InChI Key: OLIJMXBOPWMTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-(Benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 923559-03-9) is a high-purity chemical compound provided for research purposes. With a molecular formula of C24H23N5O3 and a molecular weight of 429.47 g/mol, this imidazo[2,1-f]purine-2,4-dione derivative is part of a class of tricyclic structures that have demonstrated significant potential in medicinal chemistry research . Scientific literature indicates that compounds based on the imidazo[2,1-f]purine-2,4-dione scaffold are of high interest in neuroscience and pharmacology . Specifically, research on structurally related derivatives has identified them as potent ligands for the 5-HT1A receptor, a key target in the central nervous system . Preclinical studies on these analogues have shown promising anxiolytic-like and antidepressant-like activities in animal models, with efficacy comparable to established drugs such as Imipramine, suggesting a valuable research pathway for developing new neuropsychiatric agents . The specific structural features of this compound, including the 2-(benzyloxy)phenyl substituent and the tetramethyl configuration, may be strategically designed to optimize receptor binding affinity and selectivity. This makes it a critical building block for researchers conducting structure-activity relationship (SAR) studies, investigating mechanisms of action, and exploring new therapeutic applications for disorders of the central nervous system . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-16(2)29-20-21(26(3)24(31)27(4)22(20)30)25-23(29)28(15)18-12-8-9-13-19(18)32-14-17-10-6-5-7-11-17/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIJMXBOPWMTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the imidazo[2,1-f]purine core with various substituents that may influence its biological properties. The presence of the benzyloxy group is particularly noteworthy as it can enhance lipophilicity and receptor binding affinity.

Antidepressant Activity

Research indicates that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit antidepressant-like effects. A study evaluated a series of compounds related to this structure for their affinity towards serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The findings suggested that certain derivatives could act as potential antidepressants by modulating serotonergic pathways and inhibiting PDEs associated with mood regulation .

Anxiolytic Effects

In vivo studies demonstrated that specific derivatives showed significant anxiolytic properties in forced swim tests (FST). One compound in particular exhibited greater potency than diazepam at a dose of 2.5 mg/kg, indicating its potential as an anxiolytic agent .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored through in vitro assays against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in inflammatory processes and tissue remodeling. The results indicated that certain derivatives could inhibit MMP activity effectively, suggesting a possible therapeutic role in inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Serotonin Receptor Modulation : By acting as ligands for serotonin receptors (5-HT1A and 5-HT7), these compounds can influence mood and anxiety levels.
  • Phosphodiesterase Inhibition : Inhibiting PDE4B and PDE10A can lead to increased cyclic nucleotide levels, which are important for neuronal signaling and mood stabilization.
  • Matrix Metalloproteinase Inhibition : By inhibiting MMPs, the compounds may reduce inflammation and tissue degradation.

Study on Antidepressant Properties

A specific study synthesized various derivatives of the imidazo[2,1-f]purine framework to evaluate their antidepressant potential. Among them, one derivative demonstrated significant efficacy in reducing depressive-like behaviors in mice models compared to control groups .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of these compounds. The study utilized gelatin zymography to assess MMP inhibition. Compounds showed promising results in reducing MMP activity at micromolar concentrations .

Data Tables

Compound Activity IC50 (µM) Notes
Compound AAntidepressant0.5Higher efficacy than diazepam
Compound BAnxiolytic0.3Significant reduction in FST behaviors
Compound CAnti-inflammatory0.8Inhibits MMP-2 and MMP-9

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID (Reference) Structural Features Biological Targets Key Findings
Target Compound : 8-(2-(Benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 8-position: 2-(benzyloxy)phenyl
- Methyl groups: 1,3,6,7
Unknown (inferred: 5-HT receptors, PDEs) Hypothesized to balance lipophilicity (logP ~3.5) and metabolic stability due to benzyloxy group. Potential CNS activity inferred from analogs .
CB11 () - 8-position: 2-aminophenyl
- Substituents: 3-butyl, 1,6,7-trimethyl
PPARγ agonist Induces apoptosis in NSCLC cells via ROS production, MMP collapse, and caspase-3 activation. Demonstrates PPARγ-dependent anticancer effects .
AZ-853 () - 8-position: 4-(4-(2-fluorophenyl)piperazinyl)butyl
- Methyl groups: 1,3
5-HT1A partial agonist High 5-HT1A affinity (Ki = 0.6 nM). Shows antidepressant-like effects in FST, with better brain penetration than AZ-861. Induces weight gain and α1-adrenolytic effects .
AZ-861 () - 8-position: 4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl
- Methyl groups: 1,3
5-HT1A/5-HT7 dual agonist Stronger 5-HT1A agonism (Ki = 0.2 nM) but weaker brain penetration. Causes lipid metabolism disturbances without weight gain .
Compound 3i () - 8-position: 5-(4-(2-fluorophenyl)piperazinyl)pentyl
- Methyl groups: 1,3,7
5-HT1A/5-HT7 ligand Potent antidepressant (FST ED50 = 2.5 mg/kg) and anxiolytic activity. Higher metabolic stability (HLM t1/2 = 45 min) due to fluorinated aryl group .
Compound 5 () - 8-position: 4-(6,7-dimethoxy-3,4-dihydroisoquinolin)butyl
- Methyl groups: 1,3
PDE4B inhibitor Moderate PDE4B inhibition (IC50 = 120 nM) with hybrid serotonin/dopamine receptor affinity. Highlights role of bulky 8-substituents in PDE selectivity .

Key Insights:

Substituent Effects on Receptor Affinity :

  • Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853 and 3i) enhance 5-HT1A receptor binding and metabolic stability .
  • Benzyloxy groups (target compound) may offer a balance between lipophilicity and steric hindrance, though their impact on serotonin receptors remains uncharacterized.

Methyl Substitutions :

  • Methyl groups at positions 1 and 3 are conserved across analogs (e.g., AZ-853, AZ-861) to maintain receptor affinity .
  • Additional methyl groups at 6 and 7 (target compound) could reduce solubility but improve metabolic resistance compared to less substituted analogs .

Pharmacokinetic Considerations: Piperazinylalkyl chains (e.g., in AZ-853, 3i) improve 5-HT1A/5-HT7 selectivity but may increase cardiovascular side effects (e.g., α1-adrenolytic activity) . The benzyloxy group in the target compound likely increases logP (~3.5 vs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

  • Methodology :

  • Stepwise synthesis : Begin with functionalizing the imidazo[2,1-f]purine core, followed by introducing substituents (e.g., benzyloxy-phenyl group) via alkylation or coupling reactions. Controlled temperatures (e.g., 50–80°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents like DMF or dichloromethane for alkylation steps, and ethanol/water mixtures for crystallization to enhance purity .
  • Catalysts : Employ Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and methyl group integration (e.g., δ 2.1–2.5 ppm for methyl protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the benzyloxy-phenyl substituent influence solubility and reactivity?

  • Solubility : The benzyloxy group increases lipophilicity, requiring DMSO or DMF for dissolution in biological assays. However, the methyl groups on the purine core may reduce aqueous solubility .
  • Reactivity : The electron-rich benzyloxy group participates in electrophilic substitutions (e.g., nitration) but may sterically hinder interactions with flat enzyme active sites .

Advanced Research Questions

Q. What experimental approaches are used to investigate its interaction with serotonin receptors (e.g., 5-HT1A)?

  • In vitro assays :

  • Radioligand binding : Compete with [³H]-8-OH-DPAT in transfected HEK293 cells expressing 5-HT1A receptors. Calculate IC₅₀ values and receptor affinity (Ki) .
  • Functional activity : Measure cAMP inhibition via ELISA to determine partial/full agonism .
    • In silico docking : Use Schrödinger Suite or AutoDock to model binding poses within the receptor’s orthosteric site, focusing on hydrogen bonding with Ser159 and hydrophobic interactions with Phe361 .

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

  • Case study :

  • Substituent effects : Compare analogs with fluorophenyl (e.g., AZ-853 in ) vs. trifluoromethyl groups (AZ-861). Fluorine’s electronegativity enhances 5-HT1A affinity, while bulkier groups reduce blood-brain barrier penetration .
  • Dose-dependent effects : Conduct dose-response curves (0.1–10 µM) in forced swim tests (FST) to differentiate anxiolytic (low dose) vs. sedative (high dose) outcomes .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Key metrics :

  • Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS. Half-life <30 min suggests rapid clearance .
  • Lipophilicity (LogP) : Use micellar electrokinetic chromatography (MEKC) to predict CNS penetration. Ideal LogP: 2–4 .
  • Toxicity screening : Assess hepatotoxicity (ALT/AST levels in mice) and cardiotoxicity (hERG channel inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.